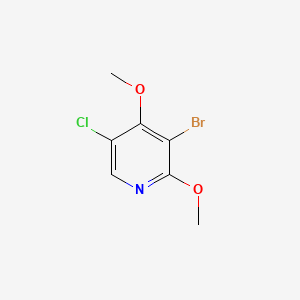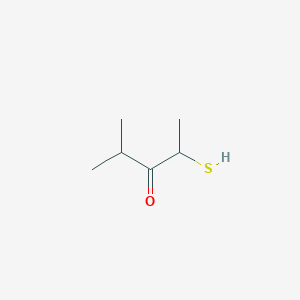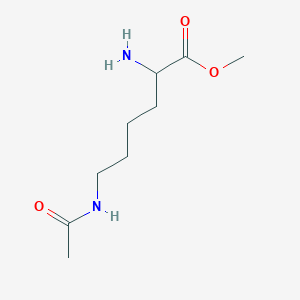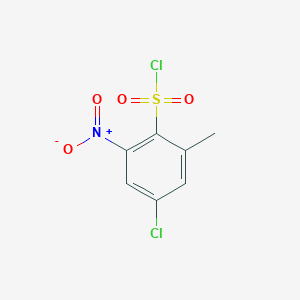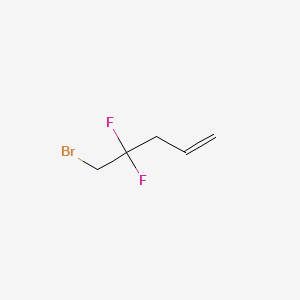
5-Bromo-4,4-difluoropent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4,4-difluoropent-1-ene is an organic compound with the molecular formula C5H7BrF2. It is characterized by the presence of a bromine atom and two fluorine atoms attached to a pentene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,4-difluoropent-1-ene typically involves the bromination of 4,4-difluoropent-1-ene. This can be achieved through the addition of bromine (Br2) to the double bond of 4,4-difluoropent-1-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-4,4-difluoropent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-) under appropriate conditions.
Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with the presence of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic attack.
Addition Reactions: Conducted in non-polar solvents like hexane or dichloromethane, often at room temperature or slightly elevated temperatures.
Major Products Formed:
Substitution Reactions: Products include 5-hydroxy-4,4-difluoropent-1-ene, 5-amino-4,4-difluoropent-1-ene, and various alkylated derivatives.
Addition Reactions: Products include 5,5-dibromo-4,4-difluoropentane and other halogenated derivatives.
Applications De Recherche Scientifique
5-Bromo-4,4-difluoropent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 5-Bromo-4,4-difluoropent-1-ene involves its interaction with various molecular targets and pathways:
Molecular Targets: The bromine and fluorine atoms in the compound can interact with specific enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may participate in metabolic pathways involving halogenated intermediates, leading to the formation of reactive species that can affect cellular processes.
Comparaison Avec Des Composés Similaires
5-Bromo-4,4-difluoropentane: Lacks the double bond present in 5-Bromo-4,4-difluoropent-1-ene, resulting in different reactivity and applications.
4,4-Difluoropent-1-ene:
Uniqueness: this compound is unique due to the combination of a bromine atom and two fluorine atoms on a pentene backbone.
Propriétés
Formule moléculaire |
C5H7BrF2 |
|---|---|
Poids moléculaire |
185.01 g/mol |
Nom IUPAC |
5-bromo-4,4-difluoropent-1-ene |
InChI |
InChI=1S/C5H7BrF2/c1-2-3-5(7,8)4-6/h2H,1,3-4H2 |
Clé InChI |
URBVGCGRCKWPLU-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CBr)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B13457800.png)
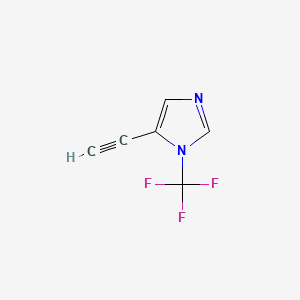
![N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide](/img/structure/B13457809.png)
![2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride](/img/structure/B13457815.png)
![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)
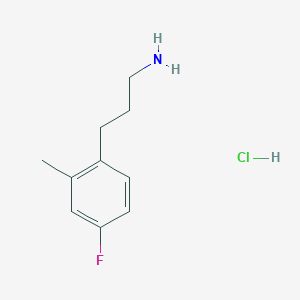
![4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13457855.png)
![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)


